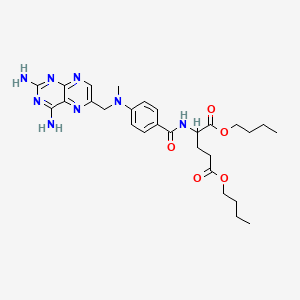
2-Methylhex-3-en-5-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylhex-3-en-5-yn-2-ol: is an organic compound with the molecular formula C7H10O . It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is known for its unique structure, which includes both a double bond and a triple bond, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhex-3-en-5-yn-2-ol typically involves the reaction of dimethylvinylethynylcarbinol with various reagents. One common method includes the gradual addition of dimethylvinylethynylcarbinol to a solution of mercury sulfate and sulfuric acid at elevated temperatures. The reaction mixture is then neutralized and extracted to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation under reduced pressure , are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylhex-3-en-5-yn-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond using hydrogenation catalysts.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid, osmium tetroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens, acids, and bases.
Major Products Formed
- Various substituted products depending on the reagents used in substitution reactions.
Epoxides: and from oxidation reactions.
Alkenes: and from reduction reactions.
Applications De Recherche Scientifique
2-Methylhex-3-en-5-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Methylhex-3-en-5-yn-2-ol involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in multiple pathways, including:
Enzyme inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal transduction: It can modulate signal transduction pathways by interacting with specific receptors.
Gene expression: The compound may influence gene expression by interacting with transcription factors.
Comparaison Avec Des Composés Similaires
2-Methylhex-3-en-5-yn-2-ol can be compared with other similar compounds, such as:
- 2-Methylhex-5-en-3-yn-2-ol
- 2-Methylhept-6-en-3-yn-2-ol
- 5-Methyl-5-hexen-3-yn-2-ol
These compounds share similar structural features but differ in their specific chemical properties and reactivity. The presence of both double and triple bonds in this compound makes it particularly unique and versatile in various chemical reactions .
Propriétés
Numéro CAS |
50838-80-7 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
2-methylhex-3-en-5-yn-2-ol |
InChI |
InChI=1S/C7H10O/c1-4-5-6-7(2,3)8/h1,5-6,8H,2-3H3 |
Clé InChI |
IMVJKYWETMJAAO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=CC#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


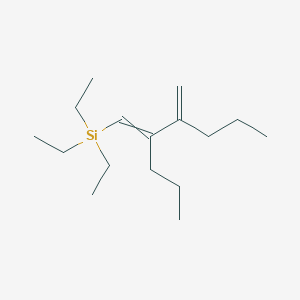

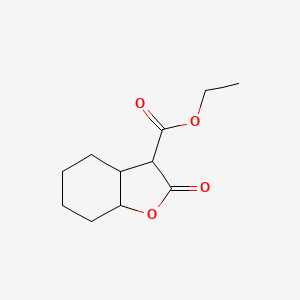



![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)
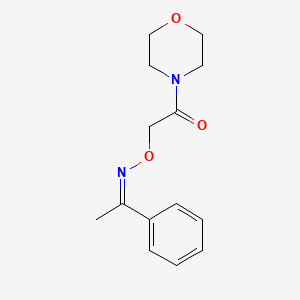

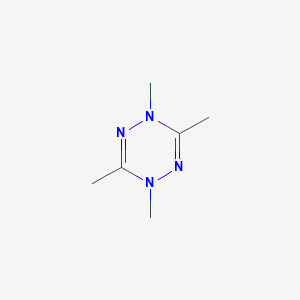

![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
